tert-Butyl 4-iodo-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 4-iodo-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features an iodine atom at the 4-position and a tert-butyl ester group at the 1-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes:
Iodination: The indazole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position.
Esterification: The iodinated indazole is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: New indazole derivatives with various functional groups replacing the iodine atom.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Indazole derivatives can act as ligands in catalytic reactions.
Biology and Medicine:
Pharmacophores: Indazole derivatives are explored for their potential as pharmacophores in drug discovery, particularly for their anti-inflammatory, anticancer, and antimicrobial properties.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Materials Science: Indazole derivatives are investigated for their potential use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, indazole derivatives often interact with biological targets such as enzymes or receptors. The iodine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity. The indazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
4-Iodo-1H-indazole: Lacks the tert-butyl ester group, which can affect its solubility and reactivity.
tert-Butyl 1H-indazole-1-carboxylate: Lacks the iodine atom, which can influence its chemical reactivity and biological activity.
Uniqueness: tert-Butyl 4-iodo-1H-indazole-1-carboxylate is unique due to the presence of both the iodine atom and the tert-butyl ester group. This combination can enhance its reactivity in substitution and coupling reactions and influence its biological properties, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-iodoindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQCKTYTNBFNBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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